Roridin L2: A Comprehensive Technical Overview
Roridin L2: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin L2 is a naturally occurring sesquiterpenoid and a member of the trichothecene mycotoxin family. It is primarily known as a biosynthetic precursor to the highly potent mycotoxin, Satratoxin G.[1][2] Produced by various fungi, most notably Stachybotrys chartarum (black mold), Roridin L2 is often found in water-damaged buildings and can be an indicator of mold contamination.[1] While its presence is a concern due to its association with more toxic compounds, Roridin L2 itself exhibits significantly lower intrinsic toxicity compared to other macrocyclic trichothecenes.[2] This guide provides an in-depth look at the chemical structure, properties, and known experimental data related to Roridin L2.
Chemical Structure and Properties
Roridin L2 possesses the characteristic 12,13-epoxy-trichothec-9-ene core structure common to all trichothecenes. Unlike its highly toxic metabolite, Satratoxin G, Roridin L2 lacks the macrocyclic ring that links the C-4 and C-15 positions, instead featuring an extended ester-linked side chain at C-4. This structural difference is believed to be a key determinant of its reduced toxicity.
Physicochemical and Computed Properties
The following tables summarize the key chemical identifiers and physicochemical properties of Roridin L2. It is important to note that many of the available physical properties are computationally predicted rather than experimentally determined.
Table 1: Chemical Identification of Roridin L2
| Identifier | Value |
| CAS Number | 85124-22-7 |
| Molecular Formula | C₂₉H₃₈O₉ |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | [(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |
| SMILES | CC1=C[C@]2([H])--INVALID-LINK--=O)C(O)C)=O)([H])O2">C@(CO)CC1 |
| InChI Key | JGIYRVDWRBKREW-JNMAXWDTSA-N |
Table 2: Physicochemical Properties of Roridin L2
| Property | Value | Source |
| Purity | >70% | Commercial Supplier |
| Formulation | An oil | Commercial Supplier |
| λmax | 260 nm | Commercial Supplier |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | Commercial Supplier |
| XLogP3 | 0.9 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 9 | PubChem (Computed) |
| Rotatable Bond Count | 9 | PubChem (Computed) |
| Topological Polar Surface Area | 124 Ų | PubChem (Computed) |
Biological Activity and Toxicity
The most notable characteristic of Roridin L2 is its low toxicity, especially when compared to its macrocyclic counterpart, Satratoxin G. Studies have shown that while Satratoxin G is a potent inducer of apoptosis in neuronal cells, Roridin L2 is non-toxic at equivalent and even significantly higher concentrations.
In a comparative neurotoxicity study, Satratoxin G induced apoptotic death in PC-12 neuronal cells at concentrations of 10-25 ng/mL. In contrast, Roridin L2 showed no toxic effects at concentrations up to 1000 ng/mL.[2] Similarly, in vivo studies involving intranasal exposure in mice demonstrated that Satratoxin G (at 100 µg/kg body weight) caused significant apoptosis of olfactory sensory neurons, whereas Roridin L2 at the same dose had no toxic effect.[2]
Due to this low biological activity, there is a lack of information regarding specific signaling pathways modulated by Roridin L2. Its primary relevance in a toxicological context is as a precursor to more dangerous compounds.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the production, purification, and assessment of Roridin L2.
Production and Purification of Roridin L2
This protocol outlines the generation of Roridin L2 from Stachybotrys chartarum cultures.
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Fungal Culture:
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Stachybotrys chartarum (strain 29-58-17) is cultured on rice in 2.8 L Fernbach flasks.
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250 g of converted rice is soaked in 250 mL of distilled water for 2 hours and autoclaved twice at 121°C for 1 hour.
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Each flask is inoculated with 5 x 10⁵ S. chartarum spores and incubated in the dark at 25°C for 4 to 6 weeks.
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Cultures are shaken daily to ensure maximal growth and toxin production.[2]
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Extraction:
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The rice culture is extracted with acetonitrile.
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The extract is dried and then redissolved in dichloromethane.[2]
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Chromatographic Purification:
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Step 1: Michel-Miller Silica Gel Chromatography: The crude extract is subjected to chromatography using a stepwise gradient of acetonitrile in dichloromethane. Roridin L2 typically elutes in the 40% acetonitrile fraction.[2]
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Step 2: C18 Semipreparative Reverse-Phase HPLC: Further purification is achieved using a C18 column with an acetonitrile-water gradient.[2]
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Purity Confirmation: The purity of the isolated Roridin L2 is confirmed by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[2]
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In Vitro Cytotoxicity Assessment
The following workflow describes the assessment of Roridin L2's effect on cell viability.
Caption: Workflow for the Alamar Blue cytotoxicity assay.
DNA Fragmentation Assay
This protocol is used to assess if a compound induces apoptosis by detecting the characteristic ladder pattern of fragmented DNA.
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Cell Harvesting and Lysis:
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PC-12 cells are harvested by scraping and centrifuged at 250 x g for 10 minutes at 4°C.
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The cell pellet is resuspended in 0.1 mL of hypotonic lysing buffer (10 mM Tris, pH 7.4; 10 mM EDTA, pH 8.0; 0.5% Triton X-100).
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The suspension is incubated on ice for 10 minutes.
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The lysate is centrifuged at 13,000 x g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).[2]
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DNA Purification:
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The supernatant is treated with RNase A (0.4 µg/mL) for 1 hour at 37°C, followed by Proteinase K (0.4 µg/mL) for 1 hour at 37°C.
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DNA is precipitated overnight at -20°C by adding 50% isopropanol in 0.5 M NaCl.
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The precipitated DNA is pelleted by centrifugation at 13,000 x g for 30 minutes at 4°C.[2]
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Visualization:
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The DNA pellet is air-dried and resuspended in TE buffer (10 mM Tris, pH 7.4; 1 mM EDTA, pH 8.0).
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The DNA is separated by electrophoresis on a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
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The gel is visualized under UV light to observe for a DNA ladder pattern, which is indicative of apoptosis.[2]
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Caption: Workflow for the DNA fragmentation assay.
Conclusion
Roridin L2 is a trichothecene mycotoxin of interest primarily due to its role as a direct biosynthetic precursor to the highly toxic Satratoxin G. Structurally, it lacks the macrocyclic ring that confers high toxicity to other related compounds. Experimental evidence strongly indicates that Roridin L2 has very low in vitro and in vivo toxicity. While this limits its interest as a bioactive compound for drug development, its detection remains a significant marker for the presence of toxigenic molds like Stachybotrys chartarum. The experimental protocols for its purification and toxicological assessment are well-established and provide a framework for further comparative studies within the trichothecene family. Future research could focus on the specific enzymatic transformations that convert Roridin L2 into Satratoxin G, potentially offering targets for inhibiting the formation of more toxic mycotoxins in contaminated environments.
